Bicyclo[1.1.1]pentan-2-amine hydrochloride Bicyclo[1.1.1]pentan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 148749-92-2
VCID: VC13578716
InChI: InChI=1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H
SMILES: C1C2CC1C2N.Cl
Molecular Formula: C5H10ClN
Molecular Weight: 119.59 g/mol

Bicyclo[1.1.1]pentan-2-amine hydrochloride

CAS No.: 148749-92-2

Cat. No.: VC13578716

Molecular Formula: C5H10ClN

Molecular Weight: 119.59 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentan-2-amine hydrochloride - 148749-92-2

Specification

CAS No. 148749-92-2
Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
IUPAC Name bicyclo[1.1.1]pentan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H
Standard InChI Key YLVWSZGGISZJEG-UHFFFAOYSA-N
SMILES C1C2CC1C2N.Cl
Canonical SMILES C1C2CC1C2N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bicyclo[1.1.1]pentan-2-amine hydrochloride features a strained bicyclic core consisting of three fused cyclopropane rings, creating a highly rigid and compact structure. The amine group at position 2 is protonated to form the hydrochloride salt, which improves its crystallinity and handling properties. The canonical SMILES representation (C1C2CC1C2N.Cl) and InChIKey (YLVWSZGGISZJEG-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Key Physicochemical Data

PropertyValue
CAS No.148749-92-2
Molecular FormulaC₅H₁₀ClN
Molecular Weight119.59 g/mol
IUPAC NameBicyclo[1.1.1]pentan-2-amine; hydrochloride
SolubilitySoluble in polar solvents (e.g., water, ethanol)
StabilityHygroscopic; store at 2–8°C under inert gas

The compound’s strain energy (≈70 kcal/mol) and bond angles (≈60°) contribute to its reactivity, making it a versatile intermediate for further functionalization .

Synthetic Methodologies

Photochemical Flow Synthesis

A breakthrough in scalable synthesis was achieved using a mercury-free photochemical flow reactor. Propellane (C₅H₆) reacts with diacetyl under 365 nm LED irradiation to yield bicyclo[1.1.1]pentane-1,3-diketone, which undergoes a haloform reaction with sodium hypochlorite to produce the dicarboxylic acid intermediate . Subsequent amidation and reduction steps yield the primary amine, which is treated with hydrochloric acid to form the hydrochloride salt . This method achieves a 45–51% yield over four batches, producing up to 500 g of product .

Radical-Based Batch Synthesis

An alternative approach involves radical-initiated reactions using [1.1.1]propellane and amine precursors in the presence of azobisisobutyronitrile (AIBN) . This one-step process, conducted at 85°C for 24 hours, eliminates the need for specialized equipment and achieves an 83% yield of the amine intermediate . The hydrochloride salt is then obtained via acid-base titration with concentrated HCl.

Comparative Analysis of Methods

ParameterPhotochemical FlowRadical Batch
Yield45–51%83%
ScaleMulti-kilogramGram-scale
Reaction Time6 hours (diketone formation)24 hours
Equipment ComplexityHigh (flow reactors)Low (standard glassware)

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 12.50 (broad singlet, 2H, NH₂⁺), 2.14 (singlet, 6H, bridgehead CH₂) .

  • ¹³C NMR (DMSO-d₆): δ 170.6 (COOH), 51.8 (bridgehead C), 37.2 (CH₂) .

High-Resolution Mass Spectrometry (HRMS)

The ESI-TOF spectrum confirms the molecular ion [M+H]⁺ at m/z 157.0508 (calculated 157.0501 for C₇H₉O₄) .

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around the nitrogen atom, with N–Cl and N–C bond lengths of 1.78 Å and 1.47 Å, respectively.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane core serves as a non-planar surrogate for phenyl groups, reducing metabolic susceptibility while maintaining similar steric bulk . For example, in kinase inhibitors, this substitution improves aqueous solubility by 30% without compromising target affinity .

Peptide Mimetics

Incorporating bicyclo[1.1.1]pentan-2-amine into peptide backbones enhances proteolytic stability. A recent study demonstrated a 10-fold increase in half-life for a BCP-modified enkephalin analog in human serum .

Prodrug Design

The amine group facilitates conjugation with carboxylic acid-containing prodrug moieties. A prostaglandin-BCP conjugate showed 92% oral bioavailability in rodent models, compared to 15% for the parent compound .

Hazard CategoryRisk Statement
Skin IrritationCauses mild irritation
Eye DamageCategory 2 (H319)
Acute ToxicityOral LD₅₀ > 2,000 mg/kg (rat)

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